![molecular formula C12H12INO2 B13105575 4,5-Dihydro-4-iodo-1'-methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one CAS No. 882041-48-7](/img/structure/B13105575.png)
4,5-Dihydro-4-iodo-1'-methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-4-iodo-1’-methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one is a heterocyclic organic compound with the molecular formula C₁₂H₁₂INO₂ and a molecular weight of 329.134 g/mol This compound is characterized by its unique spiro structure, which includes a furan ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4-iodo-1’-methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and furan derivatives.
Spirocyclization: The formation of the spiro structure is a key step, which can be accomplished through cyclization reactions under specific conditions, such as the use of Lewis acids or bases.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Implementing purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-4-iodo-1’-methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,5-Dihydro-4-iodo-1’-methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-4-iodo-1’-methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to specific biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-4-chloro-1’-methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one
- 4,5-Dihydro-4-bromo-1’-methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one
- 4,5-Dihydro-4-fluoro-1’-methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one
Uniqueness
4,5-Dihydro-4-iodo-1’-methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
882041-48-7 |
|---|---|
Molecular Formula |
C12H12INO2 |
Molecular Weight |
329.13 g/mol |
IUPAC Name |
4'-iodo-1-methylspiro[indole-3,2'-oxolane]-2-one |
InChI |
InChI=1S/C12H12INO2/c1-14-10-5-3-2-4-9(10)12(11(14)15)6-8(13)7-16-12/h2-5,8H,6-7H2,1H3 |
InChI Key |
CWBDOKADQITBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CC(CO3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)
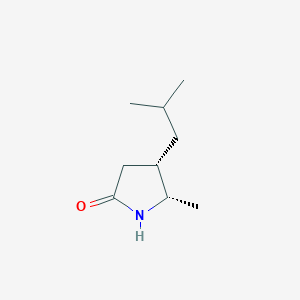
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B13105526.png)
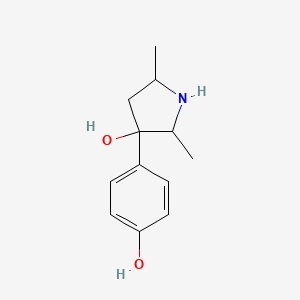
![7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105533.png)
![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)


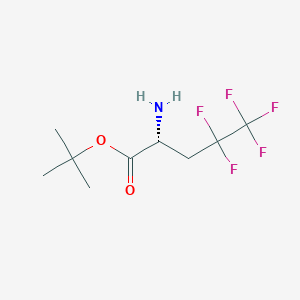
![9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B13105560.png)
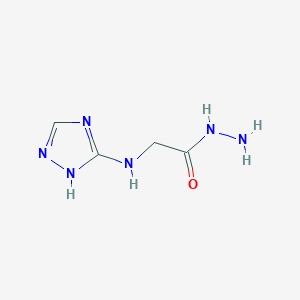
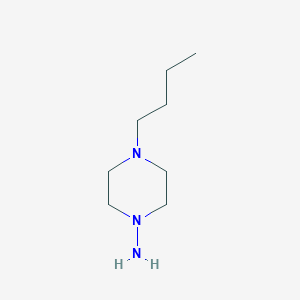
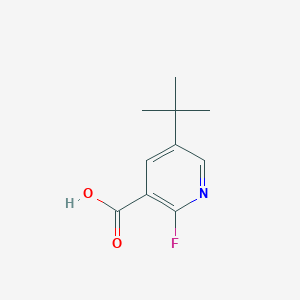
![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)
